molecular formula C24H21FN2O4S B3013473 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide CAS No. 893253-03-7

2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B3013473
CAS No.: 893253-03-7
M. Wt: 452.5
InChI Key: MDVNPCFUGGFTHX-UHFFFAOYSA-N
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Description

2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a combination of indole, sulfonyl, and acetamide functional groups

Preparation Methods

The synthesis of 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

    Introduction of the Sulfonyl Group: This step involves sulfonylation, typically using sulfonyl chlorides in the presence of a base.

    Attachment of the Fluorobenzyl Group: This can be done via nucleophilic substitution reactions.

    Formation of the Acetamide Moiety: This step involves acylation reactions using acetic anhydride or acetyl chloride.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl position, using reagents like sodium methoxide.

    Hydrolysis: Acidic or basic hydrolysis can break down the acetamide moiety, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide include:

    2-(3-((4-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide: The presence of a methyl group instead of a fluorine atom can influence its chemical properties and applications.

    2-(3-((4-bromobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide:

Biological Activity

2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, a compound characterized by its complex structure, has gained attention in medicinal chemistry due to its potential biological activities. The unique combination of an indole moiety, a sulfonyl group, and methoxyphenyl substituents suggests various mechanisms of action that may contribute to its therapeutic properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H25FN2O3SC_{26}H_{25}FN_{2}O_{3}S with a molecular weight of approximately 464.6 g/mol. Its structural components include:

  • Indole moiety : Known for various pharmacological effects.
  • Sulfonyl group : Implicated in interactions with biological macromolecules.
  • Methoxyphenyl group : Enhances binding affinity and solubility.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The indole moiety can modulate the activity of various enzymes and receptors, potentially influencing signaling pathways.
  • Covalent Bond Formation : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function.
  • Hydrophobic Interactions : The fluorobenzyl group may enhance binding affinity to specific targets through hydrophobic interactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
MCF-74.2Induction of apoptosis
A5492.12Cell cycle arrest
HCT1160.39Inhibition of Aurora-A kinase

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. Preliminary data indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

Compound COX-1 IC50 (µM) COX-2 IC50 (µM)
Compound A19.4542.1
Compound B31.434.4

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory agents.

Study 1: Antitumor Efficacy

In a study conducted by Li et al., the compound was tested against several cancer cell lines, demonstrating potent anticancer activity with an IC50 value of 0.39 µM against HCT116 cells. The study highlighted its ability to induce apoptosis and inhibit key signaling pathways associated with tumor growth.

Study 2: Inhibition of Inflammatory Mediators

Another investigation focused on the anti-inflammatory properties of the compound, revealing significant inhibition of COX enzymes and decreased expression levels of inflammatory mediators such as iNOS. This study underscores the dual therapeutic potential of the compound in managing both cancer and inflammatory diseases.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S/c1-31-20-6-4-5-19(13-20)26-24(28)15-27-14-23(21-7-2-3-8-22(21)27)32(29,30)16-17-9-11-18(25)12-10-17/h2-14H,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVNPCFUGGFTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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